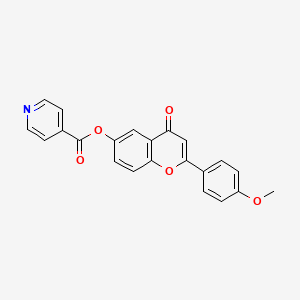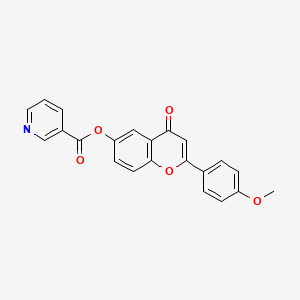
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate, also known as MOCI, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions and can be stored for long periods without degradation. However, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain applications. It also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate. One potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate-based fluorescent probes for the detection of metal ions. Another potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate derivatives with improved solubility and bioavailability. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate could also be studied further for its potential applications in cancer therapy, particularly in combination with other anticancer agents. Overall, the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has the potential to lead to the development of novel therapeutic agents for a range of diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-26-16-4-2-14(3-5-16)21-13-19(24)18-12-17(6-7-20(18)28-21)27-22(25)15-8-10-23-11-9-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORMXGOAPKNRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-YL pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446274.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3446291.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446297.png)
![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446305.png)
![N-(2-methoxyphenyl)-5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446319.png)
![5-(3,4-dimethylphenyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446338.png)
![5-(4-methoxyphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446341.png)
![5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3446345.png)

![N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3446362.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B3446367.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzamide](/img/structure/B3446373.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3446376.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446384.png)